

Early Clinical Observations of Ciprofol (HSK3486) Efficacy: A Technical Guide

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Compound of Interest

Compound Name: Cyprolidol

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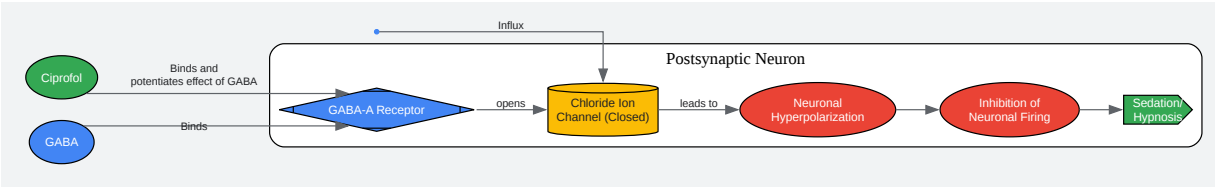
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofol (also known as HSK3486) is a novel 2,6-disubstituted phenol derivative and a structural analog of propofol.^[1] Developed to refine the anesthetic properties of propofol, ciprofol acts as a potent sedative-hypnotic agent.^{[1][2]} This technical guide provides an in-depth overview of early clinical observations regarding its efficacy, drawing from key preclinical and clinical studies. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of its core mechanism of action and experimental workflows.

Mechanism of Action

Similar to propofol, ciprofol's primary mechanism of action is the potentiation of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.^{[1][3]} The binding of ciprofol to the GABAA receptor enhances the influx of chloride ions into neurons, leading to hyperpolarization of the cell membrane.^{[1][3]} This increased inhibition of neuronal activity results in the sedative and hypnotic effects characteristic of general anesthetics.^{[1][3]} A key structural difference in ciprofol is the addition of a cyclopropyl group to the isopropyl side chain of propofol, which enhances its binding affinity to the GABAA receptor.^[1] This modification is believed to contribute to its increased potency, which is estimated to be 4 to 6 times that of propofol.^[4]



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Caption: Ciprofol's Mechanism of Action at the GABA-A Receptor.

Quantitative Data from Clinical Trials

The following tables summarize the key efficacy and safety findings from early Phase II and Phase III clinical trials comparing ciprofol to propofol.

Table 1: Efficacy in General Anesthesia Induction

Outcome Measure	Ciprofol (0.4 mg/kg)	Propofol (2.0 mg/kg)	Study
Anesthesia Induction Success Rate	100.0%	100.0%	Phase III[2]
Time to Successful Anesthesia (min)	0.91	0.80	Phase III[2]

| Time to Loss of Eyelash Reflex (min)| 0.80 | 0.71 | Phase III[2] |

Table 2: Efficacy in Sedation for Outpatient Gynecological Procedures

Outcome Measure	Ciprofol (0.4 mg/kg induction, 0.2 mg/kg maintenance)	Propofol (2.0 mg/kg induction, 1.0 mg/kg maintenance)	Study
Sedation Success Rate	100%	100%	Phase III[5]
Time to Successful Induction (s)	Median difference: 2s longer with Ciprofol	-	Phase III[5]
Time to Full Wakefulness (min)	Median difference: 2.3 min longer with Ciprofol	-	Phase III[5]
Time to Meet Discharge Criteria (min)	Median difference: 2.3 min longer with Ciprofol	-	Phase III[5]

| Patient Dissatisfaction with Sedation| 3.3% | 15.9% | Phase III[6] |

Table 3: Safety and Tolerability Profile

Adverse Event	Ciprofol	Propofol	Study
Treatment-Emergent Adverse Events (TEAEs) - General Anesthesia	88.6%	95.5%	Phase III[2]
TEAEs - Outpatient Gynecological Procedures	34.4%	79.5%	Phase III[5]
Injection Site Pain - General Anesthesia	6.8%	20.5%	Phase III[2]

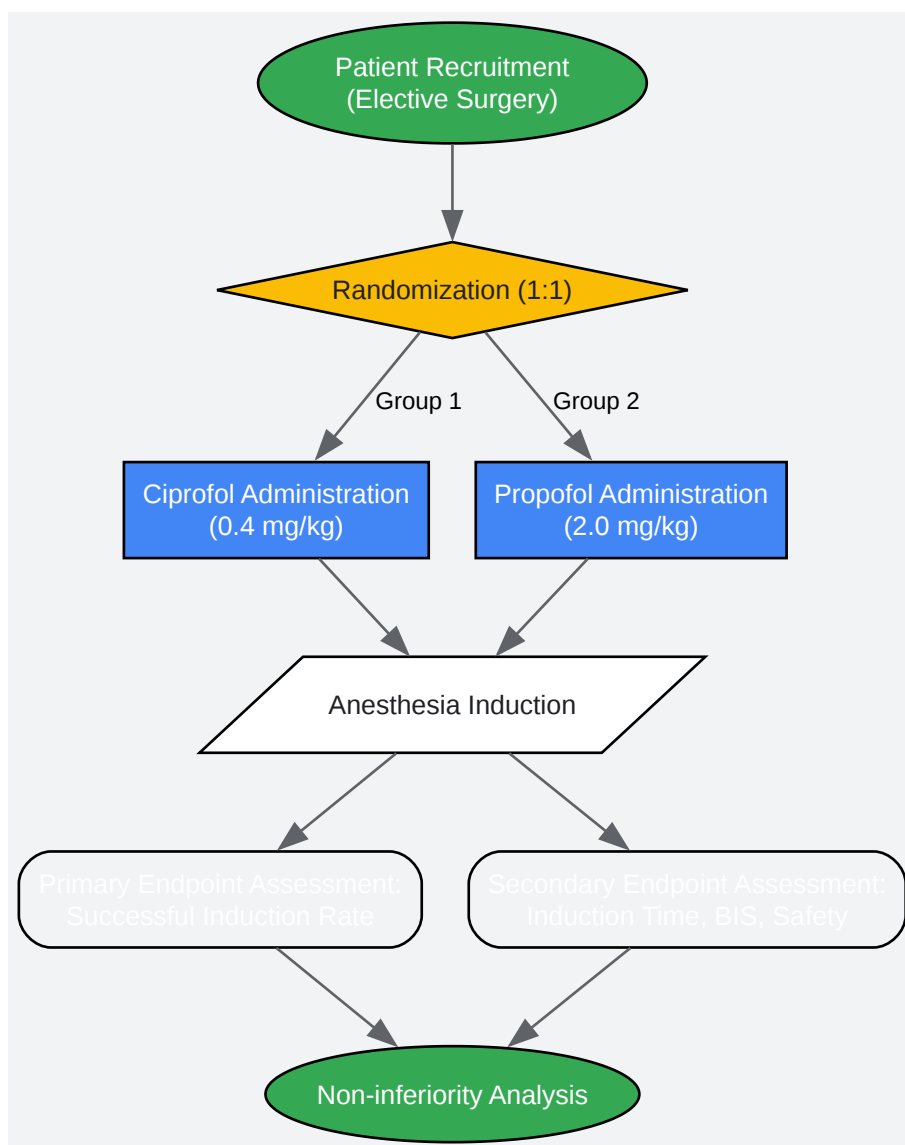
| Injection Site Pain - Outpatient Gynecological Procedures | 6.7% | 61.4% | Phase III[5] |

Experimental Protocols

The methodologies for the pivotal clinical trials assessing ciprofol's efficacy and safety were designed to establish non-inferiority to propofol.

Phase III Trial: General Anesthesia Induction

- Objective: To evaluate whether ciprofol was non-inferior to propofol for the successful induction of general anesthesia in patients scheduled for elective surgery.[\[2\]](#)
- Design: A multicenter, randomized, double-blind, comparative study.[\[2\]](#)
- Participants: 176 patients undergoing elective surgery were randomly assigned in a 1:1 ratio. [\[2\]](#)
- Intervention:
 - Ciprofol Group (n=88): Received 0.4 mg/kg of ciprofol.[\[2\]](#)
 - Propofol Group (n=88): Received 2.0 mg/kg of propofol.[\[2\]](#)
- Primary Endpoint: The percentage of patients with successful anesthesia induction.[\[2\]](#)
- Secondary Endpoints: Time to successful induction, time to loss of eyelash reflex, changes in Bispectral Index (BIS), and safety indicators.[\[2\]](#)



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Caption: Workflow for the Phase III General Anesthesia Induction Trial.

Phase III Trial: Sedation in Outpatient Gynecological Procedures

- Objective: To assess the efficacy and safety of ciprofol for sedation in outpatient gynecological procedures compared to propofol.[5]
- Design: A multicenter, randomized trial with a non-inferiority design, conducted in nine tertiary hospitals.[5]

- Participants: 135 women (aged 18-65) scheduled for ambulatory gynecological procedures were randomized in a 2:1 ratio.[5]
- Intervention:
 - Ciprofol Group (n=90): Received 0.4 mg/kg for induction and 0.2 mg/kg for maintenance. [5]
 - Propofol Group (n=44): Received 2.0 mg/kg for induction and 1.0 mg/kg for maintenance. [5]
- Blinding: Patients and investigators involved in data collection and outcome assessment were blinded to the group assignments.[5]
- Primary Endpoint: The success rate of sedation, defined as the completion of the procedure without the need for remedial anesthetics. The non-inferiority margin was set at -8%.[5]
- Secondary Endpoints: Time to successful induction, time to full wakefulness, time to meet discharge criteria, and patient/doctor satisfaction with sedation.[5]

Conclusion

Early clinical observations from Phase III trials indicate that ciprofol is an effective and well-tolerated agent for both the induction of general anesthesia and for sedation in outpatient procedures. The data consistently demonstrates that ciprofol is non-inferior to propofol in terms of efficacy, with both drugs achieving 100% success rates in the evaluated settings.[2][5] A notable advantage observed in these studies is a significantly lower incidence of injection site pain with ciprofol compared to propofol.[2][5] While recovery times may be slightly longer with ciprofol, it has been associated with higher patient satisfaction and a lower incidence of treatment-emergent adverse events.[5][6] These findings position ciprofol as a promising alternative to propofol in clinical anesthesia.

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References

- 1. researchgate.net [researchgate.net]
- 2. europeanreview.org [europeanreview.org]
- 3. What is the mechanism of Ciprofol? [synapse.patsnap.com]
- 4. Propofol - Wikipedia [en.wikipedia.org]
- 5. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial [frontiersin.org]
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